N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-3-fluorobenzamide
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-3-fluorobenzamide is a benzamide derivative characterized by a 3-fluorobenzoyl group linked to a 4-ethylphenylamine moiety and a 1,1-dioxido-2,3-dihydrothiophen-3-yl group. The 4-ethylphenyl substituent introduces hydrophobicity, which could impact membrane permeability and target engagement.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3S/c1-2-14-6-8-17(9-7-14)21(18-10-11-25(23,24)13-18)19(22)15-4-3-5-16(20)12-15/h3-12,18H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWJYRDFMVDSFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-3-fluorobenzamide” typically involves the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Introduction of the dioxo group: Oxidation of the thiophene ring using an oxidizing agent such as hydrogen peroxide or a peracid.
Attachment of the 4-ethylphenyl group: This can be done through a Friedel-Crafts acylation reaction using 4-ethylbenzoyl chloride and an appropriate catalyst.
Fluorination: Introduction of the fluorine atom at the desired position on the benzamide ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines and alcohols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for advanced materials.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes.
Receptor Binding: Binds to certain receptors, influencing biological pathways.
Medicine
Drug Development: Potential use in developing new pharmaceuticals.
Diagnostics: Used in imaging techniques for disease detection.
Industry
Agriculture: Used in the synthesis of agrochemicals.
Manufacturing: Incorporated into specialty chemicals for various applications.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding.
Receptor Binding: Interacts with specific receptors, modulating their activity.
Chemical Reactivity: Undergoes specific chemical reactions that lead to desired outcomes in industrial processes.
Comparison with Similar Compounds
Alkyl Chain Length: Ethyl vs. Methyl
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methylphenyl)benzamide () differs only in the substitution of the 4-ethyl group with a 4-methyl group. This variation may affect pharmacokinetics (e.g., half-life) or target affinity in receptor-binding assays.
Fluorine Position on Benzamide
- N-(4-ethylphenyl)-4-fluorobenzamide (CAS 101398-04-3; ) replaces the 3-fluoro substituent with a 4-fluoro group.
- Impact : The 3-fluoro position in the target compound may create steric or electronic effects distinct from the 4-fluoro analog. For example, 3-fluoro could alter dipole moments or hinder rotation, influencing binding to enzymes or receptors.
Heterocyclic Modifications
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide (CAS 879565-27-2; ) incorporates a furan ring substituted with a 4-fluorophenyl group and a methoxybenzamide. Such modifications could shift activity toward different biological targets (e.g., kinase inhibition vs. antimicrobial effects).
Pesticide-Related Benzamides
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide; ) and Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide; ) are benzamide-based pesticides. Structural Contrast: Flutolanil’s trifluoromethyl group and isopropoxy chain enhance fungicidal activity, while Diflufenican’s pyridinecarboxamide and trifluoromethylphenoxy groups confer herbicidal properties. Relevance: The target compound’s dihydrothiophen sulfone and 3-fluoro groups may offer unique selectivity compared to these agrochemicals, which rely on bulkier substituents for efficacy.
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-3-fluorobenzamide is a synthetic compound characterized by its unique structural features, including a thiophene ring and a fluorobenzamide moiety. Its potential biological activity makes it a candidate for various pharmaceutical applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 391.4 g/mol. The compound features a dioxido group attached to the thiophene ring, which may enhance its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H18FNO5S |
| Molecular Weight | 391.4 g/mol |
| CAS Number | 863022-58-6 |
| Density | N/A |
| Melting Point | N/A |
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the thiophene ring contributes to its potential as a bioactive agent.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties . The thiophene structure is known for enhancing the antimicrobial activity of related compounds. In vitro assays have shown that it effectively inhibits the growth of several bacterial strains, indicating its potential as an antimicrobial agent.
Anticancer Potential
The compound has also been investigated for its anticancer activity . Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The fluorobenzamide moiety may play a crucial role in enhancing its cytotoxic effects against tumor cells.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound. Notable findings include:
- In Vitro Antimicrobial Assays :
- Cytotoxicity Tests :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it can be compared with other biologically active compounds featuring similar structural motifs:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Benzothiazole derivatives | Contains sulfur heterocycles | Antimicrobial | Different heterocycle |
| Benzimidazole derivatives | Similar nitrogen-containing rings | Anticancer | Different nitrogen positioning |
| Thiophene-based drugs | Contains thiophene rings | Various activities | Unique dioxido functionality |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
